N-(2,4-Dinitrophenyl)-L-serine
Overview
Description
N-(2,4-Dinitrophenyl)-L-serine (DNPS) is an organic compound that has been used in scientific research for many years. DNPS is a derivative of L-serine, an amino acid that is found naturally in the body. DNPS has a variety of applications in laboratory experiments, including synthesis, cell culture, and biochemical studies. It is also used in the synthesis of other compounds, such as peptides, proteins, and enzymes. DNPS has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
1. Synthesis of Schiff Bases
- Application Summary: Schiff bases of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
- Methods of Application: The compounds were characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies . Density functional theory was performed to predict structural geometries of compounds .
- Results: The energies of HOMO and LUMO were found for different compounds. These results revealed the possibility of intramolecular charge transfer during excitation of the molecules .
2. Nanoemulsions for Antimicrobial and Anti-biofilm Applications
- Application Summary: Nanoemulsions are used as novel antimicrobials and anti-biofilm agents owing to their unique physicochemical properties, improved stability and enhanced biocompatibility .
- Methods of Application: Nanoemulsions are engineered and designed to improve the targeted and localized delivery of drug moieties or bioactive compounds in the physiological conditions with prolonged therapeutic efficacy without any adverse effect and related toxicity .
- Results: The antimicrobial nanoemulsions have exhibited widespread application in the pharmaceutical and food processing industries and agricultural sectors .
3. Computational and Theoretical Chemistry
- Application Summary: The study involves the computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides .
- Methods of Application: The compounds were analyzed via 1H-NMR and 13C-NMR spectroscopy, as well as density functional considerations through B3LYP functional correlation with 6-311+G (d) and 6-31G (d) basis set .
- Results: Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B with binding energies of −11.8 kJ/mol and −10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .
4. Synthesis of Novel Schiff Bases
- Application Summary: Novel Schiff bases of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized .
- Methods of Application: The compounds were characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies . Density functional theory was performed to predict structural geometries of compounds .
- Results: The energies of HOMO and LUMO were found for different compounds. These results revealed the possibility of intramolecular charge transfer during excitation of the molecules .
5. Anti-Cancer Potential
- Application Summary: Molecular docking studies were conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B and P53 protein .
- Methods of Application: The study involved computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides . The structures were optimized using B3LYP/6-311G+ (2d,p) basis sets .
- Results: Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides (6d) and TP53 and NF-KAPPA-B with binding energies of − 11.8 kJ/mol and − 10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .
6. Energetic Materials
- Application Summary: Theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials .
- Methods of Application: The study involved computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides . The structures were optimized using B3LYP/6-311G+ (2d,p) basis sets .
- Results: The observed LUMO/HOMO energies and charge transfer within the molecule were revealed. Additionally, the dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated through density functional theory studies .
properties
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQZBOCQYMVLTC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909555 | |
Record name | N-(2,4-Dinitrophenyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-L-serine | |
CAS RN |
1655-64-7, 10547-30-5 | |
Record name | N-(2,4-Dinitrophenyl)-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1655-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dinitrophenyl)-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-Dinitrophenyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dinitrophenyl)-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4-DINITROPHENYL)-L-SERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXZ72QE93V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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